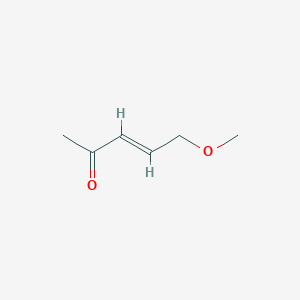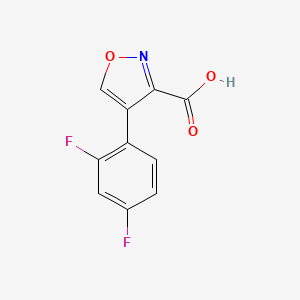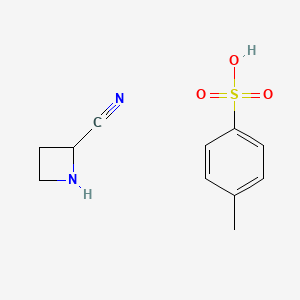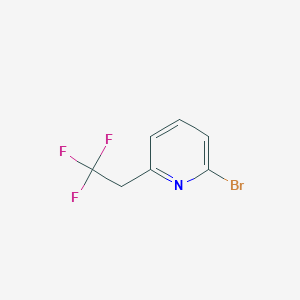
5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole: is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This compound is characterized by a bromomethyl group attached to the 5-position and an ethyl group at the 3-position of the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Reaction Scheme:
3-ethyl-1,2,4-thiadiazole+NBSAIBN, solventthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiadiazoles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation with hydrogen peroxide can convert the thiadiazole ring into a sulfone derivative.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative, which may have different chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Methyl-substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activity of this compound and its derivatives.
Medicine
In medicinal chemistry, thiadiazole derivatives are investigated for their potential as therapeutic agents. The bromomethyl group can be modified to enhance the pharmacokinetic and pharmacodynamic properties of the compound, making it a candidate for drug development.
Industry
In the materials science industry, thiadiazole compounds are used in the production of polymers, dyes, and other materials. The unique electronic properties of the thiadiazole ring make it useful in the design of materials with specific optical and electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-3-ethyl-1,2,4-thiadiazole: Lacks the halogen substituent, leading to different reactivity.
3-Ethyl-1,2,4-thiadiazole: The parent compound without any substituents on the thiadiazole ring.
Uniqueness
5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts high reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H7BrN2S |
|---|---|
Molekulargewicht |
207.09 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-ethyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 |
InChI-Schlüssel |
MDFUWVCPNRIORR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NSC(=N1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)


![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)



![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)

